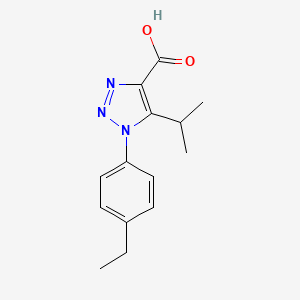
1-(4-ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, also known as EIPT, is a chemical compound that belongs to the class of triazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is not fully understood yet. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. 1-(4-ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been found to induce apoptosis (programmed cell death) in cancer cells and to reduce inflammation in animal models of inflammatory disorders.
Advantages and Limitations for Lab Experiments
1-(4-ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent biological activities at low concentrations. However, its use in lab experiments is limited by its low solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 1-(4-ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid. One potential application is its use as a lead compound for the development of new antimicrobial and anticancer agents. 1-(4-ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid derivatives with improved solubility and efficacy could also be developed for use in various therapeutic applications. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid and to determine its potential toxicity and side effects.
Synthesis Methods
1-(4-ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized by a multistep reaction process, starting from the commercially available 4-ethylbenzaldehyde. The first step involves the condensation of 4-ethylbenzaldehyde with isopropyl hydrazine to form 1-(4-ethylphenyl)-3-isopropyl-1H-pyrazole. This intermediate is then treated with sodium nitrite and copper powder to form 1-(4-ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid.
Scientific Research Applications
1-(4-ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. 1-(4-ethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been found to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in several physiological processes.
properties
IUPAC Name |
1-(4-ethylphenyl)-5-propan-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-10-5-7-11(8-6-10)17-13(9(2)3)12(14(18)19)15-16-17/h5-9H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEXQHHUYOHLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-5-propan-2-yltriazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

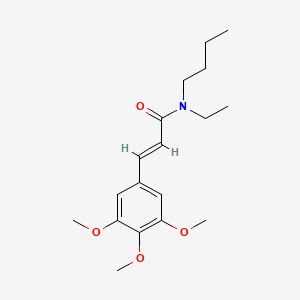
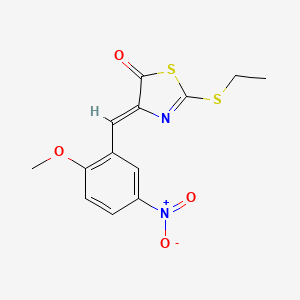
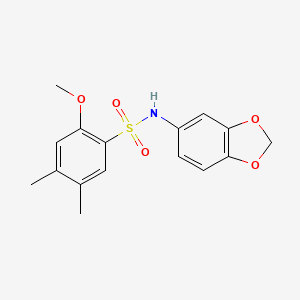

![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5038430.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(2-pyridinylmethyl)ethanamine](/img/structure/B5038434.png)

![N-(5-chloro-2-pyridinyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5038447.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5038460.png)
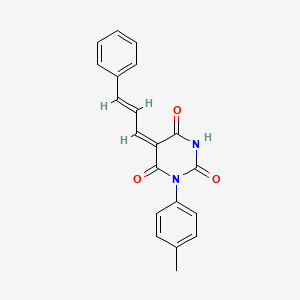
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038473.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5038488.png)
